Comparative LogP Analysis: Lipophilicity Differentiation from Non-Methylated Piperidine Analog
The introduction of an N-methyl group on the piperidine ring of Benzyl (1-methylpiperidin-4-yl)carbamate increases its lipophilicity compared to the non-methylated analog, Benzyl N-(piperidin-4-yl)carbamate. This structural difference directly impacts predicted blood-brain barrier (BBB) permeability and central nervous system (CNS) distribution profiles .
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.34 |
| Comparator Or Baseline | Benzyl N-(piperidin-4-yl)carbamate (Estimated LogP ~1.7 for piperidine core) |
| Quantified Difference | ΔLogP ≈ 0.64 (increase) |
| Conditions | Computed by XLogP3 or similar method; comparison based on established SAR of N-alkylation on piperidine lipophilicity. |
Why This Matters
This quantifiable increase in lipophilicity is critical for selecting a building block when designing CNS-penetrant molecules, as higher LogP within a specific range (typically 1-3) is often associated with improved passive BBB permeability.
